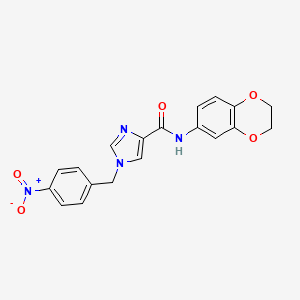

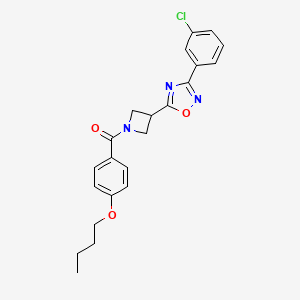

![molecular formula C21H17F2N3O2 B2767465 N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1170609-49-0](/img/structure/B2767465.png)

N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide” is a chemical compound with the molecular formula C21H17F2N3O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 381.383. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Scientific Research Applications

Discovery and Development of Nonpeptide Angiotensin II Receptor Antagonists A pivotal advancement in cardiovascular pharmacology was the discovery of a series of nonpeptide angiotensin II (AII) receptor antagonists, showcasing potent, orally active antihypertensive effects. These compounds, including N-(biphenylylmethyl)imidazoles, marked a significant leap from earlier series that required intravenous administration for efficacy. The structural necessity of the acidic group at the 2'-position of the biphenyl for binding affinity and oral antihypertensive potency was identified, with the tetrazole ring emerging as the most effective acidic isostere. This research led to the development of DuP 753, a candidate for treating hypertension, demonstrating the therapeutic potential of structurally related compounds in cardiovascular disease management (Carini et al., 1991).

Synthetic Advances in Heterocyclic Chemistry Research into the reactivity between heterocyclic NH-acids and dibenzoylacetylene, in the presence of triphenylphosphine, has facilitated the simple synthesis of 1-(3-furyl)-1H-imidazole derivatives. This methodology enables the production of 2,3,5-trisubstituted furan derivatives, highlighting the versatility of such compounds in synthetic organic chemistry and the potential for further functionalization (Yavari et al., 2002).

Innovations in Polymer Science The synthesis of novel polyimides from aromatic diamine containing imidazole, furan, and benzamide units has introduced materials with good thermal stability and high solubility in polar organic solvents. These polymers display amorphous morphology and have been evaluated as efficient adsorbents for the removal of malachite green dye and Cu ions from aqueous solutions, underscoring the environmental applications of such chemically engineered materials (Rafiee & Mohagheghnezhad, 2018).

Chemistry of Imidazole Derivatives The exploration of imidazo[1,5-a]pyridine carbenes in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates has paved the way to fully substituted furans. This innovative synthetic strategy, showcasing a tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, signifies a novel application of imidazo[1,5-a]pyridin-3-ylidenes in organic synthesis and opens new avenues for accessing fully substituted furans that are challenging to synthesize through other methods (Pan et al., 2010).

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N3O2/c1-13-25-18-7-2-3-8-19(18)26(13)12-14-9-10-20(28-14)21(27)24-11-15-16(22)5-4-6-17(15)23/h2-10H,11-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWQULRGUMENCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2767382.png)

![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)

![N-cyclopropyl-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2767391.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)

![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2767403.png)